2-(Methylsulfanyl)-1,3,5-triazine
Overview
Description
2-(Methylsulfanyl)-1,3,5-triazine is a heterocyclic compound containing a triazine ring substituted with a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylthiol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylthio groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methylthio group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,3,5-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)pyrimidine
- 2-(Methylthio)aniline
- 2-(Methylthio)benzothiazole
Comparison
2-(Methylsulfanyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, while 2-(Methylthio)pyrimidine and 2-(Methylthio)aniline also contain methylthio groups, their ring structures differ, leading to variations in reactivity and applications. The triazine ring in this compound provides a stable framework that can be functionalized in various ways, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-methylsulfanyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHAXVWACNHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275051 | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26292-91-1 | |
Record name | 2-(Methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26292-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do herbicides like Prometryne, which contains the 2-(Methylthio)-1,3,5-triazine structure, affect plant cells?
A1: Research indicates that Prometryne, a herbicide containing the 2-(Methylthio)-1,3,5-triazine structure (specifically, 4,6-bisisopropylamino-2-methylthio-1,3,5-triazine), disrupts cell membrane permeability in plants. This was demonstrated in a study using Phaseolus vulgaris (common bean) leaf discs []. The study observed increased electrolyte leakage from leaf cells after 24 hours of exposure to Prometryne, indicating damage to the cell membrane. This disruption of cell membrane integrity is detrimental to plant health and ultimately leads to their death.
Q2: Are there other herbicides with different structures that cause similar effects on cell membrane permeability as Prometryne?
A2: Yes, the research on Phaseolus vulgaris also examined several other herbicides with varying modes of action []. The study found that Linuron, Bromacil, Sodium Azide, and Dalapon all increased leaf-cell permeability, suggesting that disrupting cell membrane integrity is a common mechanism of action for various herbicides, even those with different chemical structures. Interestingly, the study also revealed that the onset and severity of damage varied depending on the herbicide and its concentration.
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